molecular formula C10H14N2O B1518853 3-(3-aminophenyl)-N-methylpropanamide CAS No. 1018542-66-9

3-(3-aminophenyl)-N-methylpropanamide

Cat. No.: B1518853
CAS No.: 1018542-66-9
M. Wt: 178.23 g/mol
InChI Key: POBPZATWDRHOQA-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-methylpropanamide is an organic compound with the molecular formula C₁₂H₁₄N₂O It is a derivative of phenylpropanamide and contains an amine group attached to the benzene ring, making it an aromatic amine

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-aminophenylpropanoic acid as the starting material.

  • Reaction Steps: The carboxylic acid group of 3-aminophenylpropanoic acid is first activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amide Formation: The acid chloride is then reacted with methylamine (CH₃NH₂) to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

  • Oxidation: The amine group in this compound can be oxidized to form the corresponding nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amine group.

  • Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Reduced amines.

  • Substitution: Substituted amides.

Scientific Research Applications

3-(3-Aminophenyl)-N-methylpropanamide has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3-Aminophenyl)-N-methylpropanamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system .

Comparison with Similar Compounds

  • 3-Aminophenylpropanoic acid

  • 3-Aminobenzylpropanoic acid

  • 3-Aminophenylpropionic acid

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Properties

IUPAC Name

3-(3-aminophenyl)-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-10(13)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBPZATWDRHOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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